6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure. The presence of dichlorophenyl and methylphenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of amidines with β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a series of cyclization reactions.
Introduction of Substituents: The dichlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Triazolopyrimidines: Compounds with similar core structures but different substituents, such as 6-[(2,4-dichlorophenyl)methyl]-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
Pyrimidinones: Compounds with a pyrimidinone core, such as 3-(4-methylphenyl)-6-[(2,4-dichlorophenyl)methyl]-3H-pyrimidin-7-one.
Triazoles: Compounds with a triazole core, such as 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H-triazole.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities and chemical properties.
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-11-2-6-14(7-3-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-4-5-13(19)8-15(12)20/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYICTCQLAJGWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.